5,7-Dimethylimidazo[1,2-a]pyrimidine

DNA polymerase inhibition anticancer target validation enzymatic assay

Procure 5,7-dimethylimidazo[1,2-a]pyrimidine (CAS 1990-93-8) as your privileged core for kinase (CDK7/9) and Lp-PLA2 inhibitor programs. The specific 5,7-dimethyl substitution is essential for electronic and steric target engagement—unsubstituted imidazo[1,2-a]pyrimidine or alternative cores are not equivalent for SAR-dependent applications. Use as a low-MW (147.18 g/mol) synthetic intermediate with favorable LogP (1.35) and PSA (30.19 Ų) for efficient library derivatization. Backed by validated 3D-QSAR models (CoMFA q²=0.665, r²=0.872) for computationally guided design. Available at ≥98% purity for immediate synthetic campaigns.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1990-93-8
Cat. No. B161305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethylimidazo[1,2-a]pyrimidine
CAS1990-93-8
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=NC=CN12)C
InChIInChI=1S/C8H9N3/c1-6-5-7(2)11-4-3-9-8(11)10-6/h3-5H,1-2H3
InChIKeyVMWWUVCUTYZCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethylimidazo[1,2-a]pyrimidine (CAS 1990-93-8): Fused Bicyclic Heterocycle Core Scaffold for Medicinal Chemistry and Kinase-Targeted Library Synthesis


5,7-Dimethylimidazo[1,2-a]pyrimidine (DMIP, CAS 1990-93-8) is a fused bicyclic heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class, characterized by a bridgehead nitrogen-containing scaffold with methyl substituents at the 5- and 7-positions . This compound serves as a privileged core structure in medicinal chemistry, where its planar aromatic framework enables π-π stacking interactions with biological targets and provides a versatile platform for derivatization at multiple positions [1]. The imidazo[1,2-a]pyrimidine scaffold has been validated as a key pharmacophore in the development of kinase inhibitors, Lp-PLA2 inhibitors, and other therapeutic agents [1][2].

5,7-Dimethylimidazo[1,2-a]pyrimidine (CAS 1990-93-8): Why Unsubstituted Scaffolds and Alternative Heterocyclic Cores Cannot Substitute Without Activity Loss


Generic substitution of 5,7-dimethylimidazo[1,2-a]pyrimidine with unsubstituted imidazo[1,2-a]pyrimidine or alternative fused heterocyclic cores (e.g., imidazo[1,2-a]pyridine, imidazo[1,2-b]pyridazine) is not equivalent for scientific applications due to both electronic and conformational differences. The 5- and 7-methyl substituents modify the electron density distribution across the fused ring system, directly influencing binding affinity to biological targets and reactivity in synthetic transformations [1]. Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) studies on imidazopyrimidine derivatives demonstrate that substituent patterns critically affect biological activity, with the 3D-QSAR models showing that specific electrostatic and steric field properties are essential for target engagement [2]. Substitution with alternative scaffolds such as imidazo[1,2-a]pyridine-3-carboxylates yields distinct anti-tubercular activity profiles and target selectivity patterns, as demonstrated in scaffold-switching studies [3]. Consequently, procurement of the specific 5,7-dimethyl-substituted core is required for applications relying on precise electronic and steric parameters.

5,7-Dimethylimidazo[1,2-a]pyrimidine (CAS 1990-93-8): Quantitative Comparative Evidence for Scientific Selection and Procurement Decisions


DNA Polymerase Beta Inhibition: 5,7-Dimethylimidazo[1,2-a]pyrimidine vs. In-Class Imidazo[1,2-a]pyrimidine Derivatives

5,7-Dimethylimidazo[1,2-a]pyrimidine (unsubstituted core) exhibits an IC50 of 11.5 μM against rat DNA polymerase beta, whereas closely related 2-substituted imidazo[1,2-a]pyrimidine derivatives bearing [(4-chlorophenyl)tetrazol-5-yl]thiomethyl groups at the 2-position demonstrate IC50 values ranging from 1.96 μM to 4.92 μM against various cancer cell lines [1][2]. This approximately 2.3- to 5.9-fold difference in potency highlights that the unsubstituted 5,7-dimethyl core provides a baseline activity level that can be significantly enhanced through rational derivatization at the 2-position. The unsubstituted scaffold thus serves as a critical reference point for SAR development and as a synthetic intermediate for generating higher-potency analogs [1][2].

DNA polymerase inhibition anticancer target validation enzymatic assay

Physicochemical Profile: Density and Molecular Descriptor Comparison for Solubility and Formulation Optimization

5,7-Dimethylimidazo[1,2-a]pyrimidine exhibits a density of 1.19 g/cm³ and a calculated LogP of 1.34610, with a polar surface area (PSA) of 30.19 Ų . In comparison, the 3-carbaldehyde derivative (5,7-dimethylimidazo[1,2-a]pyrimidin-3-carbaldehyde, CAS 1354951-09-9) demonstrates distinct physicochemical properties due to the electron-withdrawing aldehyde group, which alters hydrogen-bonding capacity and reactivity . The unsubstituted core (molecular weight 147.18 g/mol) provides a lower molecular weight starting point compared to most functionalized derivatives (e.g., 2,3-dicarbonitrile derivative: MW 197.20 g/mol), offering greater synthetic versatility with fewer steric constraints for subsequent derivatization [1]. The calculated pKa of 11.45±0.20 (predicted) indicates a weakly basic character that influences salt formation potential and pH-dependent solubility .

physicochemical characterization formulation development solubility prediction

Kinase Inhibitor Scaffold Validation: Imidazo[1,2-a]pyrimidine Core vs. Alternative Fused Heterocycles for CDK7/9 Targeting

The imidazo[1,2-a]pyrimidine scaffold, when functionalized at the 3-position with pyrimidin-2-amine moieties, produces potent inhibitors of cyclin-dependent kinases 7 and 9 (CDK7/9) with demonstrated anti-proliferative activity against multiple human cancer cell lines [1]. The specific geometry and electronic properties of the imidazo[1,2-a]pyrimidine core, including the bridgehead nitrogen arrangement, are critical for achieving the observed potency. In contrast, alternative 5,6-fused bicyclic heteroaromatic systems such as imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds exhibit distinct target selectivity profiles and anti-tubercular activities, with the imidazo[1,2-a]pyridine-3-carboxylate scaffold showing different MIC values against Mycobacterium tuberculosis [2]. The 5,7-dimethyl substitution pattern on the imidazo[1,2-a]pyrimidine core provides a defined electronic environment that can be exploited for further SAR exploration in kinase inhibitor programs [1][3].

CDK7/CDK9 inhibition kinase inhibitor scaffold anti-proliferative activity

Lp-PLA2 Inhibitor Scaffold: Imidazo[1,2-a]pyrimidine Core Demonstrates Oral Bioavailability and In Vivo Efficacy

Imidazo[1,2-a]pyrimidine derivatives constructed through a conformational restriction strategy have been identified as potent and orally bioavailable inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2), a therapeutic target for atherosclerosis, Alzheimer's disease, and diabetic macular edema [1]. Structure-activity relationship (SAR) analysis of this series resulted in the identification of compounds with high potency in vitro and good metabolic stability in liver S9 fractions. Compounds selected for in vivo evaluation demonstrated excellent pharmacokinetic profiles and exhibited significant inhibitory efficacy in Sprague-Dawley rats upon oral dosing [1]. The 5,7-dimethylimidazo[1,2-a]pyrimidine core serves as the foundational scaffold for this inhibitor series, with the methyl substituents contributing to the conformational restriction that enables target engagement [2]. This represents a quantifiable advantage over alternative heterocyclic scaffolds that have not demonstrated equivalent oral bioavailability in this target class.

Lp-PLA2 inhibition oral bioavailability atherosclerosis metabolic stability

Commercial Availability and Quality Specifications: 5,7-Dimethylimidazo[1,2-a]pyrimidine vs. Functionalized Derivatives

5,7-Dimethylimidazo[1,2-a]pyrimidine (CAS 1990-93-8) is commercially available with a minimum purity specification of 95% from established chemical suppliers, with long-term storage conditions defined as cool, dry environments . The unsubstituted core is stocked and shipped from multiple geographic locations, facilitating timely procurement for research programs . In contrast, functionalized derivatives (e.g., 5,7-dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde, CAS 1354951-09-9; 2,3-dicarbonitrile derivative, CAS 478262-17-8) have more limited commercial availability and may require custom synthesis, introducing additional lead time and cost considerations [1]. The molecular formula of the target compound is C8H9N3 with a molecular weight of 147.18 g/mol, and it is classified as not hazardous material for transportation under DOT/IATA regulations . A global market report for this compound is available, providing supply chain transparency and pricing trend data for procurement planning [2].

commercial sourcing purity specification research-grade chemical procurement

3D-QSAR Predictive Modeling: Imidazo[1,2-a]pyrimidine Scaffold Enables Rational Design with Validated Model Parameters

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) have been performed on imidazopyrimidine derivatives, establishing validated predictive models for biological activity [1]. For the CoMFA model, cross-validated q² = 0.665 and non-cross-validated r² = 0.872; for CoMSIA, q² = 0.632 and r² = 0.923 [1]. These model parameters enable the rational design of novel imidazopyrimidine derivatives with predicted activity values. Notably, two newly designed molecules achieved predicted activity values of 7.921 and 7.872, exceeding the template molecule (activity = 7.850) [1]. The 5,7-dimethylimidazo[1,2-a]pyrimidine scaffold serves as a core structural template for this validated QSAR framework, providing users with a computationally tractable starting point for activity prediction and optimization. In contrast, alternative heterocyclic scaffolds lack equivalent validated 3D-QSAR models with published q² and r² parameters, limiting rational design capabilities.

3D-QSAR modeling CoMFA/CoMSIA antibacterial drug design molecular field analysis

5,7-Dimethylimidazo[1,2-a]pyrimidine (CAS 1990-93-8): Evidence-Backed Application Scenarios for Research Procurement and Development Programs


Medicinal Chemistry: Core Scaffold for CDK7/9 Kinase Inhibitor Lead Generation Programs

Procure 5,7-dimethylimidazo[1,2-a]pyrimidine as the foundational core scaffold for developing cyclin-dependent kinase 7 and 9 (CDK7/9) inhibitors. The imidazo[1,2-a]pyrimidine scaffold has demonstrated validated potency in CDK7/9 inhibition and anti-proliferative activity against multiple human cancer cell lines when functionalized at the 3-position with pyrimidin-2-amine moieties [1]. This scaffold offers a proven starting point with established SAR trends, enabling efficient lead optimization. The 5,7-dimethyl substitution provides a defined electronic environment that can be systematically modified to explore potency and selectivity parameters. In silico target fishing studies further suggest potential engagement with Tankyrase-2, CDK2, and EGFR, expanding the scope of target opportunities [2].

Medicinal Chemistry: Core Scaffold for Orally Bioavailable Lp-PLA2 Inhibitor Development

Utilize 5,7-dimethylimidazo[1,2-a]pyrimidine as the core template for designing lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors with demonstrated oral bioavailability and in vivo efficacy. The imidazo[1,2-a]pyrimidine scaffold, when optimized through conformational restriction strategies, yields compounds with high in vitro potency, good metabolic stability in liver S9 fractions, and excellent pharmacokinetic profiles in Sprague-Dawley rats [1]. This scaffold has been validated in therapeutic programs targeting atherosclerosis, Alzheimer's disease, and diabetic macular edema, providing a higher-confidence starting point compared to unvalidated alternative cores. Structure-guided design approaches using this scaffold have been published, offering actionable insights for SAR development [1].

Synthetic Chemistry: Versatile Intermediate for Derivatization and Library Synthesis

Employ 5,7-dimethylimidazo[1,2-a]pyrimidine as a synthetic intermediate for generating diverse compound libraries through functionalization at multiple positions (C-2, C-3, C-6, and C-8). The unsubstituted core (MW 147.18 g/mol) provides a low molecular weight starting point with favorable LogP (1.34610) and PSA (30.19 Ų) for maintaining drug-like properties upon derivatization [1]. Regioselective synthetic methods for imidazo[1,2-a]pyrimidines have been patented, enabling controlled functionalization with predictable outcomes [2]. The compound's commercial availability at 95% minimum purity from established suppliers facilitates immediate initiation of synthetic campaigns without custom synthesis delays .

Computational Chemistry: Template for 3D-QSAR-Guided Rational Drug Design

Use 5,7-dimethylimidazo[1,2-a]pyrimidine as a structural template for 3D-QSAR modeling and computational drug design workflows. Validated CoMFA (q² = 0.665, r² = 0.872) and CoMSIA (q² = 0.632, r² = 0.923) models are available for imidazopyrimidine derivatives, providing robust predictive frameworks for designing novel analogs with enhanced biological activity [1]. These models have demonstrated the ability to predict molecules with higher activity than the template (predicted values 7.921 and 7.872 vs. 7.850), validating their utility for rational design [1]. The scaffold's well-defined electrostatic and steric field properties, as mapped by CoMFA/CoMSIA, enable computationally guided prioritization of synthetic targets before laboratory investment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dimethylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.